molecular formula C20H17NO4S B2651370 3-{4-[(3-Phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid CAS No. 900015-25-0

3-{4-[(3-Phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid

Cat. No. B2651370
CAS RN: 900015-25-0
M. Wt: 367.42
InChI Key: UTRUQPRUIDDFFP-UHFFFAOYSA-N
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Description

“3-{4-[(3-Phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid” is a chemical compound with the molecular formula C20H17NO4S . It has a molecular weight of 367.43 . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring attached to a carboxylic acid group. It also has a phenylpropanoyl group attached to an amino group, which is further connected to a phenoxy group .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Unfortunately, detailed physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

Renewable Building Block for Polybenzoxazine

  • Phloretic Acid as an Alternative : Phloretic acid, structurally related to 3-{4-[(3-Phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid, is explored as a renewable building block. It enhances the reactivity of molecules towards benzoxazine ring formation, offering a sustainable alternative to phenol for providing specific properties of benzoxazine to aliphatic –OH bearing molecules or macromolecules (Acerina Trejo-Machin et al., 2017).

Pharmacological Research

  • Chlorogenic Acid (CGA) Review : CGA, similar in structure to the compound , is a bioactive dietary polyphenol with various therapeutic roles such as antioxidant activity, hepatoprotective, and cardioprotective effects, among others. It modulates lipid metabolism and glucose, contributing to the treatment of metabolic disorders (M. Naveed et al., 2018).

Metabolic Pathways in Foods

  • Metabolism of Phenolics in Foods : The metabolism of phenolic compounds like ω-phenyl-alkenoic acids, found in coffee, fruits, and vegetables, is reviewed. The metabolic pathway involves gut microbiota and β-oxidation, highlighting the complexity of phenolic acid biosynthesis and its influence on key metabolic conditions (M. Clifford et al., 2022).

Novel Approaches in Chemistry

  • Plant-like Biosynthetic Pathways in Bacteria : The synthesis of benzoic acid and related compounds in bacteria is explored. These pathways are typically found in plants, but recent findings suggest similar processes in bacteria, offering insights into the biosynthesis of phenolic acids and related compounds (B. Moore et al., 2002).

Antioxidant Properties

  • Phenolic Derivatives as Antioxidants : Phenolic compounds like acetaminophen and salicylate, structurally related to this compound, are studied for their antioxidant properties. These compounds exhibit varying degrees of activity in inhibiting lipid peroxidation and scavenging radicals (T. Dinis et al., 1994).

Cross-Coupling in Organic Synthesis

  • Cross-Coupling of Remote meta-C–H Bonds : A study on the cross-coupling of C–H bonds in 3-phenylpropanoic acid and phenolic derivatives, using a nitrile template, provides insights into complex organic synthesis processes relevant to compounds like this compound (L. Wan et al., 2013).

Synthesis of Thiophene Derivatives

  • Syntheses of 3-Arylpropenamides : Thiophene derivatives, related to the compound , have been synthesized for their pharmacological actions. This research highlights the synthetic versatility of thiophene-containing compounds (Takahiro Tabuuchi, 1960).

Allosteric Modifiers of Hemoglobin

  • Design and Synthesis of Hemoglobin Oxygen Affinity Decreasing Agents : Research on allosteric effectors of hemoglobin includes compounds structurally related to this compound, highlighting their potential in clinical and biological applications (R. Randad et al., 1991).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-[4-(3-phenylpropanoylamino)phenoxy]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4S/c22-18(11-6-14-4-2-1-3-5-14)21-15-7-9-16(10-8-15)25-17-12-13-26-19(17)20(23)24/h1-5,7-10,12-13H,6,11H2,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRUQPRUIDDFFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)OC3=C(SC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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